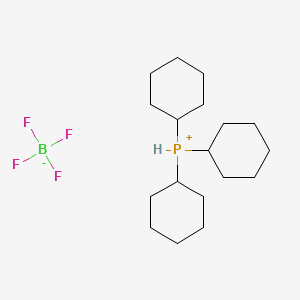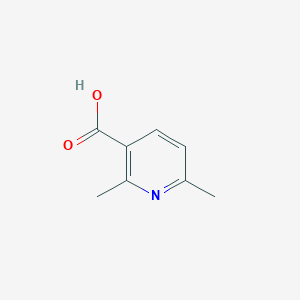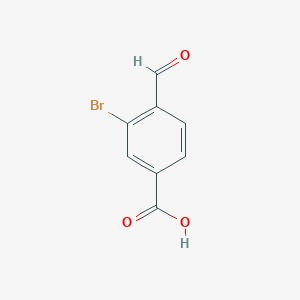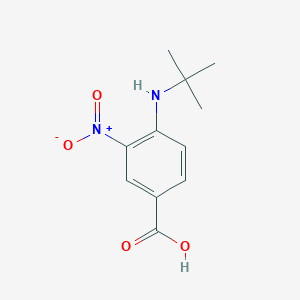![molecular formula C14H18NO4P B1314751 Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate CAS No. 850231-86-6](/img/structure/B1314751.png)
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate is a chemical compound with the CAS Number: 850231-86-6 . It has a molecular weight of 295.27 and its IUPAC name is diethyl 2- (1H-indol-3-yl)-2-oxoethylphosphonate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18NO4P/c1-3-18-20(17,19-4-2)10-14(16)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular formula of C14H18NO4P . Its average mass is 295.271 Da and its monoisotopic mass is 295.097351 Da .安全和危害
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that leads to these effects.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s molecular weight is 29527 , which may influence its pharmacokinetic properties.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
Diethyl [2-(indol-3-yl)-2-oxoethyl]phosphonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the indole ring in the compound can participate in electrophilic substitution reactions, which are crucial in many biochemical pathways . The compound’s phosphonate group can also mimic phosphate groups, allowing it to interact with enzymes that typically bind to phosphate-containing substrates . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The indole ring in the compound is known to interact with multiple receptors and proteins within the cell, modulating their activity . This can lead to changes in cell function, such as altered cell proliferation, apoptosis, and differentiation. Additionally, the compound’s phosphonate group can interfere with phosphate metabolism, further impacting cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The indole ring can undergo electrophilic substitution reactions, allowing it to bind to various biomolecules . This binding can alter the activity of enzymes and proteins, leading to changes in biochemical pathways. The phosphonate group can also mimic phosphate groups, enabling the compound to inhibit or activate enzymes that typically interact with phosphate-containing substrates . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Toxic or adverse effects may be observed at high doses, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound’s phosphonate group can participate in reactions that mimic phosphate metabolism, interacting with enzymes and cofactors involved in these pathways . This can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, the indole ring can undergo various biochemical transformations, further influencing the compound’s metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, the compound can interact with various biomolecules, influencing its localization and accumulation . These interactions can affect the compound’s overall biological activity and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its overall biological effects. For example, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect cellular metabolism .
属性
IUPAC Name |
2-diethoxyphosphoryl-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO4P/c1-3-18-20(17,19-4-2)10-14(16)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMJTAAMJLMNGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C1=CNC2=CC=CC=C21)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472241 |
Source


|
| Record name | Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850231-86-6 |
Source


|
| Record name | Diethyl [2-(1H-indol-3-yl)-2-oxoethyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)
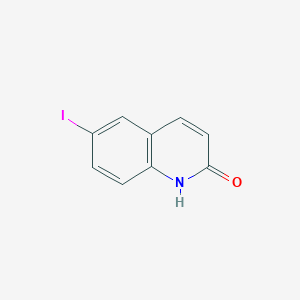
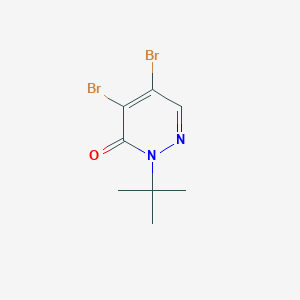
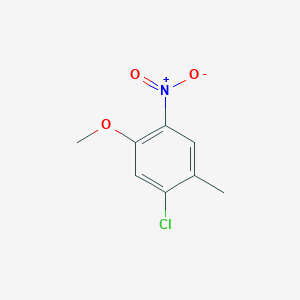


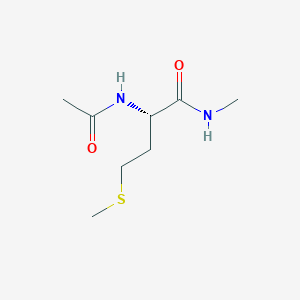
![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)

